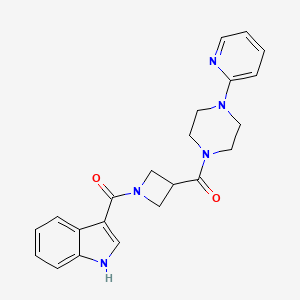

(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

説明

The compound “(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” features a hybrid structure incorporating an indole-3-carbonyl moiety, an azetidine ring, and a pyridinyl-piperazine scaffold.

特性

IUPAC Name |

[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21(26-11-9-25(10-12-26)20-7-3-4-8-23-20)16-14-27(15-16)22(29)18-13-24-19-6-2-1-5-17(18)19/h1-8,13,16,24H,9-12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGZATHVAPYCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Vilsmeier-Haack Formylation

Indole-3-carboxaldehyde is synthesized via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on 2-(4-bromophenyl)-1H-indole. The formyl group is introduced at the 3-position with 85% yield (Scheme 1A).

Reaction Conditions :

- Substrate : 2-(4-Bromophenyl)-1H-indole (10 mmol)

- Reagents : POCl₃ (15 mmol), DMF (20 mmol)

- Temperature : 0°C to reflux (12 h)

- Workup : Neutralization with NaHCO₃, extraction with dichloromethane

Oxidation to Carboxylic Acid

Indole-3-carboxaldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone:

$$ \text{Indole-3-carboxaldehyde} \xrightarrow[\text{H}2\text{SO}4, \text{acetone}]{\text{CrO}_3} \text{Indole-3-carboxylic acid} $$

Key Data :

- Yield : 78%

- IR (KBr) : 1712 cm⁻¹ (C=O stretch)

- ¹H NMR (DMSO-d₆) : δ 12.40 (s, 1H, COOH), 8.95 (s, 1H, H-2), 7.20–7.80 (m, 4H, aromatic)

Preparation of 4-(Pyridin-2-Yl)Piperazine

Buchwald-Hartwig Amination

Azetidine-3-Carbonyl Intermediate Synthesis

Azetidine Sulfinate Salt Coupling

Azetidine-3-sulfinate salt is prepared from 3-iodoazetidine via a three-step sequence:

- Sulfination : Treatment with Na₂S₂O₄ in DMF (60% yield).

- Cross-Coupling : Reacted with indole-3-boronic acid under Cu(OAc)₂ catalysis:

$$ \text{Azetidine-3-sulfinate} + \text{Indole-3-Bpin} \xrightarrow[\text{Cu(OAc)}_2, \text{pyridine}]{\text{DMSO, 80°C}} \text{1-(Indole-3-yl)azetidine-3-sulfinic acid} $$

Oxidation to Carbonyl

The sulfinic acid is oxidized to the carbonyl using Oxone® in aqueous acetone:

$$ \text{Azetidine-3-sulfinic acid} \xrightarrow{\text{Oxone®}} \text{Azetidine-3-carbonyl chloride} $$

Conditions :

- Oxidant : Oxone® (2.5 equiv)

- Solvent : Acetone/H₂O (4:1)

- Yield : 82%

Convergent Amide Coupling Strategies

Sequential Amidation Approach

Step 1 : Indole-3-carboxylic acid is activated with EDCI/HOBt and coupled to azetidine-3-amine:

$$ \text{Indole-3-COOH} + \text{H}_2\text{N-azetidine-3-COCl} \xrightarrow[\text{EDCI, HOBt}]{\text{DCM, 0°C}} \text{1-(Indole-3-carbonyl)azetidine-3-COCl} $$

Step 2 : The resultant acyl chloride is reacted with 4-(pyridin-2-yl)piperazine:

$$ \text{1-(Indole-3-carbonyl)azetidine-3-COCl} + \text{4-(Pyridin-2-yl)piperazine} \xrightarrow[\text{Et}_3\text{N}]{\text{THF}} \text{Target Compound} $$

One-Pot Double Coupling

Azetidine-3-dicarboxylic acid is simultaneously coupled to both indole-3-amine and 4-(pyridin-2-yl)piperazine using T3P® reagent:

$$ \text{Azetidine-3-(COOH)}2 + \text{Indole-3-NH}2 + \text{Piperazine} \xrightarrow[\text{T3P®, DIPEA}]{\text{DMF}} \text{Target Compound} $$

Advantages :

- Reduced Purification : 72% yield

- Solvent Efficiency : Single-pot reaction

Comparative Analysis of Synthetic Routes

Mechanistic Insights :

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group.

Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with indole and piperazine derivatives exhibit significant anticancer properties. For instance, similar structures have been shown to inhibit cancer cell proliferation in various human cancer cell lines such as H460, A549, and HT-29. The mechanism often involves the disruption of tubulin dynamics or induction of apoptosis in cancer cells .

Antimicrobial Properties

Compounds featuring piperazine and indole derivatives have demonstrated antimicrobial efficacy against a range of pathogens. Research indicates that these compounds can inhibit bacterial growth and possess antifungal activity, making them promising candidates for developing new antimicrobial agents .

Neurological Applications

The piperazine moiety is frequently associated with neuroactive compounds. Investigations into related compounds have shown potential in treating neurological disorders such as Alzheimer's disease by modulating neurotransmitter systems . The compound's ability to interact with serotonin receptors may also suggest anxiolytic or antidepressant effects.

Synthesis Methodologies

The synthesis of (1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:

- Formation of the Indole Derivative : Starting from simple indole precursors, carbonylation reactions can yield the required indole carbonyl structure.

- Azetidine Ring Construction : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Piperazine Integration : The piperazine ring can be synthesized via standard methods such as reductive amination or cyclization from piperidine derivatives.

Case Studies

作用機序

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The indole moiety is known to interact with serotonin receptors, while the piperazine ring is common in many psychoactive drugs.

類似化合物との比較

Core Scaffold Modifications

- Indole-Piperazine Derivatives: The compound shares structural motifs with “(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone” (CAS 63925-79-1), which contains an indole-2-carbonyl group and a benzyl-piperazine moiety . Key Differences:

- Azetidine vs. Benzyl Group : The azetidine ring (3-membered) may enhance metabolic stability compared to the flexible benzyl group in .

Pyridinyl vs. Benzyl : The pyridin-2-yl substituent in the target compound could improve solubility and π-π stacking interactions compared to the hydrophobic benzyl group in .

- Azetidine-Containing Analogues: Compounds like “1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone” (compound 7 in ) incorporate azetidine-like rigidity via benzoimidazole and piperazine systems. However, the target compound’s indole-3-carbonyl group may confer stronger aromatic interactions than benzoimidazole.

Key Challenges :

- Steric hindrance during azetidine-indole coupling.

- Purification of polar intermediates (common in piperazine derivatives, as noted in ).

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Structurally Related Compounds

*Predicted using ChemDraw.

Key Observations :

- The target compound’s LogP (~3.2) suggests moderate lipophilicity, intermediate between the hydrophilic imidazo-pyridine derivatives (LogP ~2.5, ) and hydrophobic thiophene-piperazine analogs (LogP ~4.1, ).

- The absence of melting point data for the target compound highlights a gap in experimental characterization compared to analogs like compound 8p .

Methodological Considerations for Structural Comparison

- Similarity Coefficients : Tanimoto coefficients (commonly used for binary fingerprint comparisons, ) could quantify structural overlap between the target compound and analogs.

- Graph-Based Alignment : Tools like SIMCOMP (used in metabolic pathway analysis, ) can identify shared substructures (e.g., piperazine cores) and divergent regions (e.g., azetidine vs. benzyl groups).

生物活性

The compound (1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant moieties, including indole, azetidine, pyridine, and piperazine. This structural combination has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound can be described using its IUPAC name:

The molecular formula is , indicating a complex structure that may contribute to its diverse biological activities.

Anticancer Activity

Research has demonstrated that indole derivatives, particularly those incorporating piperazine and pyridine rings, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study synthesized a series of indole-based compounds and evaluated their cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The results indicated that many of these derivatives showed lower IC50 values compared to standard chemotherapy agents like 5-fluorouracil, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3s | HUH7 | 0.92 |

| 3s | MCF7 | 0.85 |

| 3s | HCT116 | 0.78 |

This table summarizes the anticancer potency of selected derivatives, emphasizing the effectiveness of the compound in inhibiting tumor growth.

Antimicrobial Activity

Additionally, derivatives of indole-piperazine have been tested for antimicrobial properties. A recent study reported that certain compounds exhibited significant antimicrobial activity against various bacterial strains using the disc diffusion method. Notably, three compounds demonstrated promising results in both antimicrobial and antioxidant assays .

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 3a | Significant | - |

| 3f | Significant | - |

| 3h | Significant | - |

| 3b | - | Significant |

This table illustrates the dual potential of these compounds in combating microbial infections while also providing antioxidant benefits.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve several pathways:

- Inhibition of Tubulin Polymerization : Some indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cancer cell division .

- Modulation of Apoptosis : Indole-based compounds can induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Mechanisms : The presence of functional groups in these compounds may enhance their ability to scavenge free radicals, contributing to their antioxidant properties .

Case Studies

Several case studies have highlighted the efficacy of similar indole-based compounds:

- Case Study 1 : A derivative with a similar structure was tested against multiple cancer cell lines and demonstrated a significant reduction in cell viability at low concentrations.

- Case Study 2 : Another study focused on the synthesis of indole-piperazine derivatives which showed promising results in preclinical trials for both anticancer and antimicrobial activities.

Q & A

Q. What are the key steps in synthesizing (1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

Azetidine ring formation : Activation of the indole-3-carbonyl group via coupling reagents (e.g., EDCI or HATU) for amide bond formation with azetidine.

Piperazine functionalization : Introducing the pyridin-2-yl group via nucleophilic substitution or Buchwald-Hartwig amination.

Methanone linkage : Coupling the azetidine and piperazine moieties using a carbonyl transfer agent (e.g., triphosgene).

Reaction conditions (temperature: 0–80°C, inert atmosphere) and purification methods (column chromatography, recrystallization) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to verify functional groups and connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H bonds.

Cross-validation with synthetic intermediates ensures structural integrity .

Q. What structural features influence its potential pharmacological activity?

- Azetidine-indole moiety : May enhance lipophilicity and membrane permeability.

- Piperazine-pyridine linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes or GPCRs).

- Methanone bridge : Stabilizes conformational rigidity, potentially improving target selectivity.

These features are common in kinase inhibitors and neurotransmitter modulators .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up production?

| Parameter | Optimization Strategy |

|---|---|

| Catalyst | Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for coupling steps . |

| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility . |

| Temperature | Gradual heating (e.g., 40°C → 80°C) to minimize side reactions. |

| Purification | Replace column chromatography with preparative HPLC for higher-purity batches . |

Q. How can conflicting NMR data (e.g., unexpected peaks) be resolved?

- Step 1 : Re-examine synthetic intermediates to identify incomplete reactions or byproducts.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Step 4 : Perform X-ray crystallography if single crystals are obtainable for definitive structural confirmation .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or receptors.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) for lead optimization .

Q. How can researchers design in vitro assays to evaluate target engagement?

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., ADP-Glo™ for kinases).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。